![molecular formula C13H19N3O2S B261569 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1H-Indole-2,3-dihydro-6-(4-methyl-1-piperazinyl)sulfonyl)indazole or GSK-3 inhibitor VIII.
Mécanisme D'action
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- inhibits GSK-3 by binding to its active site and preventing it from phosphorylating its substrates. This inhibition leads to the modulation of several signaling pathways, including the Wnt/β-catenin pathway, which regulates cell proliferation and differentiation.
Biochemical and physiological effects:
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has been shown to have several biochemical and physiological effects. It has been found to increase the proliferation of neural stem cells and enhance their differentiation into neurons. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has several potential applications in various scientific fields. Future research could focus on developing more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies could investigate its potential therapeutic applications in diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Finally, research could also focus on developing more potent and selective GSK-3 inhibitors based on the structure of 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-.
Méthodes De Synthèse
The synthesis of 1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylpiperazine with 2-amino-1H-indole-3-acetic acid, followed by the addition of sulfonyl chloride to the resulting product. The reaction is then heated to form the final product.
Applications De Recherche Scientifique
1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is an enzyme involved in several cellular processes. GSK-3 has been implicated in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
Formule moléculaire |
C13H19N3O2S |
|---|---|
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-3-2-11-4-5-14-13(11)10-12/h2-3,10,14H,4-9H2,1H3 |
Clé InChI |
QKAFIEXGRRKBJV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



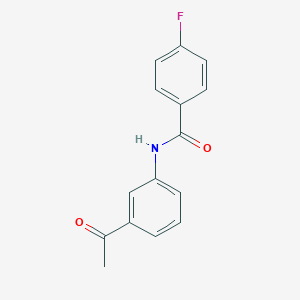
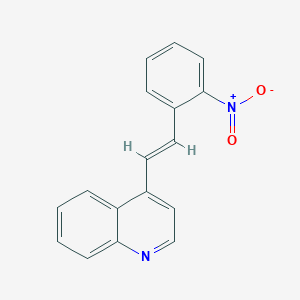
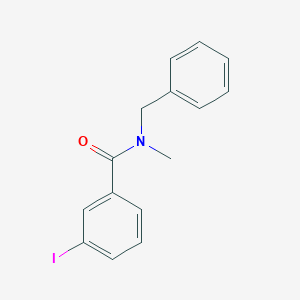
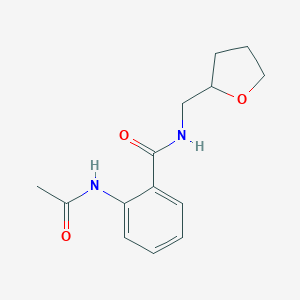
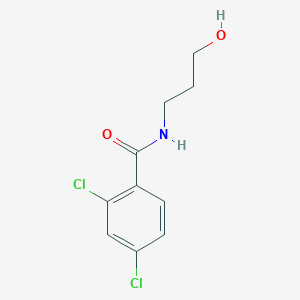
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
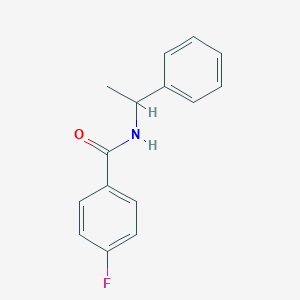
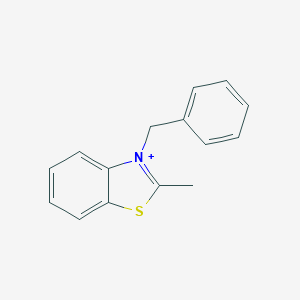
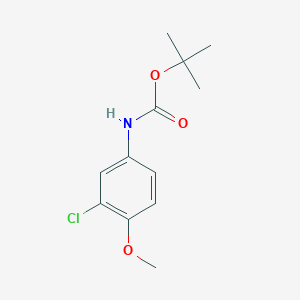
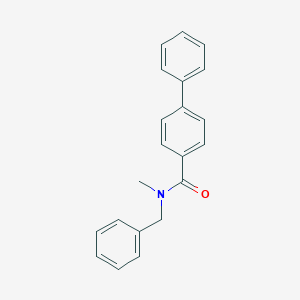
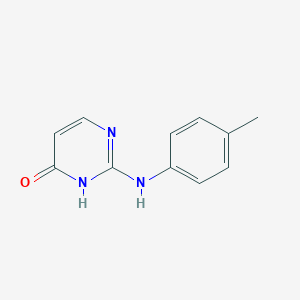
![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
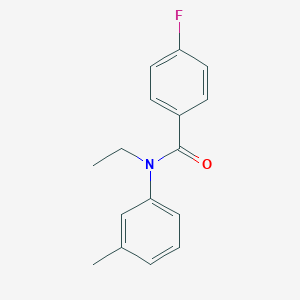
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)